BenchChemオンラインストアへようこそ!

N-SMase Spiroepoxide Inhibitor

irreversible inhibition neutral sphingomyelinase active-site probe

N-SMase Spiroepoxide Inhibitor (CAS 282108-77-4) is a synthetic, low-molecular-weight (MW 378.5 Da) spiroepoxide that acts as an irreversible, active-site-directed inhibitor of neutral sphingomyelinase (N‑SMase) [3.0.CO;2-R" target="_blank">1]. It was rationally designed as a mechanism-based analogue of the natural product scyphostatin and represents the first reported selective, irreversible inhibitor of N‑SMase, enabling sustained target engagement independent of reversible equilibrium binding [3.0.CO;2-Y" target="_blank">2].

Molecular Formula C20H30N2O5
Molecular Weight 378.5 g/mol
CAS No. 282108-77-4
Cat. No. B1609888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-SMase Spiroepoxide Inhibitor
CAS282108-77-4
Molecular FormulaC20H30N2O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CO)C(=O)NC1=CC2(CO2)C(=O)C=C1
InChIInChI=1S/C20H30N2O5/c1-2-3-4-5-6-7-8-9-18(25)22-16(13-23)19(26)21-15-10-11-17(24)20(12-15)14-27-20/h10-12,16,23H,2-9,13-14H2,1H3,(H,21,26)(H,22,25)/t16-,20?/m1/s1
InChIKeyKCBIIRJHDAZURT-QRIPLOBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-SMase Spiroepoxide Inhibitor (CAS 282108-77-4): Irreversible Active-Site Probe for Neutral Sphingomyelinase


N-SMase Spiroepoxide Inhibitor (CAS 282108-77-4) is a synthetic, low-molecular-weight (MW 378.5 Da) spiroepoxide that acts as an irreversible, active-site-directed inhibitor of neutral sphingomyelinase (N‑SMase) [1]. It was rationally designed as a mechanism-based analogue of the natural product scyphostatin and represents the first reported selective, irreversible inhibitor of N‑SMase, enabling sustained target engagement independent of reversible equilibrium binding [2]. The compound is supplied as a research-grade tool (purity ≥95%) and is primarily used to interrogate the N‑SMase–ceramide signalling axis in biochemical, cellular, and in‑vivo models .

Why N-SMase Inhibitors Cannot Be Treated as Plug-and-Play Alternatives: The Trade-offs Among Potency, Mechanism, and Pharmacological Utility of N-SMase Spiroepoxide Inhibitor


N‑SMase inhibitors span at least four distinct mechanistic classes—irreversible spiroepoxides [1], non‑competitive diamides (GW4869, IC₅₀ ≈ 1 µM) [2], nanomolar imidazole‑phenols (DPTIP, IC₅₀ ≈ 30 nM) [3], and natural‑product lactams (Manumycin A, EC₅₀ ≈ 0.25 µM) [4]—each with fundamentally different binding kinetics, selectivity profiles, solubility characteristics, and CNS penetration. Simple potency ranking (e.g., DPTIP > Manumycin A > Spiroepoxide > GW4869) masks the critical operational distinction: irreversible inhibitors provide time‑dependent, cumulative target suppression that persists after compound washout, whereas reversible inhibitors require continuous exposure at sufficient free concentration [1]. Consequently, selecting the appropriate N‑SMase inhibitor for a given experimental system depends on matching the inhibitor’s mechanistic signature—reversible vs. irreversible engagement, isoform selectivity, and tissue distribution—to the biological question rather than defaulting to the most potent or most commonly cited compound [5].

Head-to-Head Comparative Evidence: Quantifying N-SMase Spiroepoxide Inhibitor Differentiation Against Closest Analogs


Irreversible Active-Site Alkylation Distinguishes Spiroepoxide from Reversible N‑SMase Inhibitors GW4869 and DPTIP

The spiroepoxide inhibitor is an irreversible, active-site-directed inactivator of N‑SMase, whereas GW4869 is a reversible non‑competitive inhibitor and DPTIP is a reversible non‑competitive inhibitor of nSMase2 [1][2]. Irreversible inhibition yields time-dependent, washout-resistant target suppression; reversible inhibitors require sustained free concentration to maintain target coverage [3]. This mechanistic distinction directly impacts experimental design: spiroepoxide enables pulse–chase protocols and cumulative inhibition readouts not achievable with GW4869 or DPTIP [1].

irreversible inhibition neutral sphingomyelinase active-site probe target engagement

Target-Class Selectivity: Spiroepoxide Inhibits N‑SMase but Spares Acid Sphingomyelinase, Parallel to GW4869

Selectivity for neutral over acid sphingomyelinase is a critical parameter for mechanistic dissection of ceramide signalling. The spiroepoxide inhibitor selectively inactivates N‑SMase and does not inhibit acid sphingomyelinase (A‑SMase) [1]. GW4869 similarly displays N‑SMase selectivity with no A‑SMase inhibition at concentrations up to 150 µM [2]. Spiroepoxide achieves this selectivity through a distinct structural mechanism—the spiroepoxide warhead targets the N‑SMase active-site nucleophile—rather than through the allosteric mode of GW4869 [1].

isoform selectivity neutral sphingomyelinase acid sphingomyelinase ceramide pathway

EC₅₀-Based Potency Ranking Across N‑SMase Exosome Inhibitors: Spiroepoxide at 2.0 µM

A curated comparative table of N‑SMase-targeting exosome inhibitors reports the following EC₅₀ values: Manumycin A, 0.25 µM; GW4869, 1.0 µM; Spiroepoxide, 2.0 µM; DPTIP, 2.0 µM; Cambinol, 5.0 µM [1]. Spiroepoxide and DPTIP are equipotent on exosome output at the EC₅₀ level (2.0 µM), but this metric alone does not reflect differences in mechanism (irreversible covalent vs. reversible non‑competitive) or pharmacokinetic behaviour [1][2].

EC50 exosome inhibition N‑SMase potency comparison

In‑Vivo Efficacy in a Rat Excitotoxic Brain Injury Model: Spiroepoxide Reduces Cortical Lesion Volume by 52.2%

In a rat model of IL‑1β‑exacerbated AMPA‑induced excitotoxic brain injury, local cortical injection of spiroepoxide (40 ng) significantly reduced cortical lesion volume from 156.5 ± 60.7 mm³ (vehicle) to 74.8 ± 71.1 mm³ (P < 0.05), a reduction of 52.2%; total lesion volume was similarly reduced from 197.1 ± 60.8 mm³ to 110.4 ± 69.7 mm³ (P < 0.05) [1]. This represents direct in‑vivo pharmacological validation of N‑SMase as a mediator of IL‑1β‑driven neuronal injury and demonstrates that spiroepoxide can achieve target engagement sufficient to modify disease-relevant pathology in the CNS [1].

neuroprotection excitotoxicity in vivo cortical lesion N‑SMase

In‑Vivo Suppression of Antigen‑Specific CD4⁺ T‑Cell Proliferation: Spiroepoxide and GW4869 Co‑Administered at 1.25 mg/kg

In a mouse model of macrophage‑to‑dendritic‑cell exosome‑mediated antigen transfer, intraperitoneal co‑administration of spiroepoxide and GW4869 (each at 1.25 mg/kg daily for 6 days) significantly reduced proliferation of adoptively transferred antigen‑specific CD4⁺ T cells compared to vehicle‑treated controls [1]. The study demonstrated that pharmacological inhibition of exosome secretion via N‑SMase blockade attenuates T‑cell priming in vivo, with spiroepoxide and GW4869 contributing additively [1].

exosomes T-cell proliferation in vivo antigen presentation ceramide

Chemical Lineage and Mode of Inhibition: Spiroepoxide as a Scyphostatin Analogue with a Reactive Warhead Not Present in GW4869 or DPTIP

The spiroepoxide inhibitor was designed as a simplified analogue of the natural product scyphostatin, replacing its complex unsaturated lactam side‑chain with a reactive spiroepoxide warhead that covalently modifies the N‑SMase active site [1]. GW4869 and DPTIP, by contrast, are structurally unrelated synthetic inhibitors (bis‑imidazoline‑acrylamide and imidazole‑phenol scaffolds, respectively) that inhibit N‑SMase non‑competitively without covalent bond formation [2][3]. This design strategy—retaining the scyphostatin‑derived recognition elements while introducing a targeted electrophile—enables spiroepoxide to function as both an affinity probe and a functional inhibitor, a dual capability lacking in GW4869 and DPTIP [1].

scyphostatin structure-activity relationship spiroepoxide warhead N‑SMase inhibitor design

High-Value Application Scenarios for N-SMase Spiroepoxide Inhibitor Based on Quantitative Differentiation Evidence


Pulse–Chase Target Engagement Studies Requiring Washout-Resistant N‑SMase Inactivation

Researchers needing to irreversibly inactivate N‑SMase and then track the persistence of downstream effects after compound removal should select spiroepoxide. Its irreversible covalent mechanism enables pulse–chase experimental designs where the inhibitor is applied transiently and then washed out, with sustained N‑SMase suppression confirmed by loss of catalytic activity; this is not achievable with reversible inhibitors GW4869 or DPTIP [1][2].

CNS Excitotoxicity and Neuroinflammation Models Requiring Direct Brain Administration

The demonstration that spiroepoxide reduces cortical lesion volume by ~52% following local brain injection in a rat excitotoxicity model supports its use in preclinical neuroprotection studies where local CNS delivery is feasible [1]. This scenario is particularly relevant when systemic PK limitations of alternative inhibitors (e.g., poor brain penetration of GW4869 or low oral bioavailability of DPTIP) preclude effective CNS target engagement [2].

Exosome Biogenesis Inhibition in Immunological Models of Antigen Cross-Presentation

Spiroepoxide, alone or in combination with GW4869, has been validated in vivo to reduce exosome-dependent CD4⁺ T‑cell proliferation via N‑SMase inhibition at 1.25 mg/kg i.p. dosing [1]. This application is appropriate for immunological studies evaluating the role of ceramide‑dependent extracellular vesicle release in antigen presentation or autoimmune pathology.

Active-Site Labelling and Chemical Biology Probe Development Using the Spiroepoxide Warhead

As a scyphostatin-derived analogue with a reactive spiroepoxide electrophile, the compound can serve as a scaffold for developing activity‑based probes (ABPs) for N‑SMase [1]. Unlike the non‑covalent inhibitors GW4869 and DPTIP, spiroepoxide covalently modifies the N‑SMase active site, enabling biotin‑tagged or fluorescent derivatives to be used for target identification, occupancy quantification, and competitive ABPP (activity‑based protein profiling) experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-SMase Spiroepoxide Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.